

Mass Spectrometry Characterization of Fmoc-Ala-Pro-OH: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-Ala-Pro-OH*

Cat. No.: *B2983687*

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For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is paramount. This guide provides a detailed comparison of the mass spectrometry behavior of $N\alpha$ -(9-Fluorenylmethyloxycarbonyl)-L-alanyl-L-proline (**Fmoc-Ala-Pro-OH**) against an alternative dipeptide, Fmoc-Ala-Ala-OH. The supporting experimental data, derived from established fragmentation principles, offers a benchmark for researchers working with these compounds.

Data Presentation: Quantitative Mass Spectrometry Data

The following table summarizes the theoretical and expected major fragment ions for **Fmoc-Ala-Pro-OH** and Fmoc-Ala-Ala-OH when subjected to positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Compound	Molecular Formula	Molecular Weight (Da)	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Fragment Identity
Fmoc-Ala-Pro-OH	C ₂₃ H ₂₄ N ₂ O ₅	408.45	409.17	294.12	b ₁ (Fmoc-Ala) ⁺
116.07	y ₁ (Pro+H) ⁺				
178.05	Immonium ion of Proline				
222.10	Fmoc ⁺				
Fmoc-Ala-Ala-OH	C ₂₁ H ₂₂ N ₂ O ₅	382.41	383.16	294.12	b ₁ (Fmoc-Ala) ⁺
90.05	y ₁ (Ala+H) ⁺				
44.05	Immonium ion of Alanine				
222.10	Fmoc ⁺				

Experimental Protocols

The expected fragmentation data is based on standard electrospray ionization tandem mass spectrometry (ESI-MS/MS) protocols.

1. Sample Preparation: **Fmoc-Ala-Pro-OH** and Fmoc-Ala-Ala-OH standards are dissolved in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

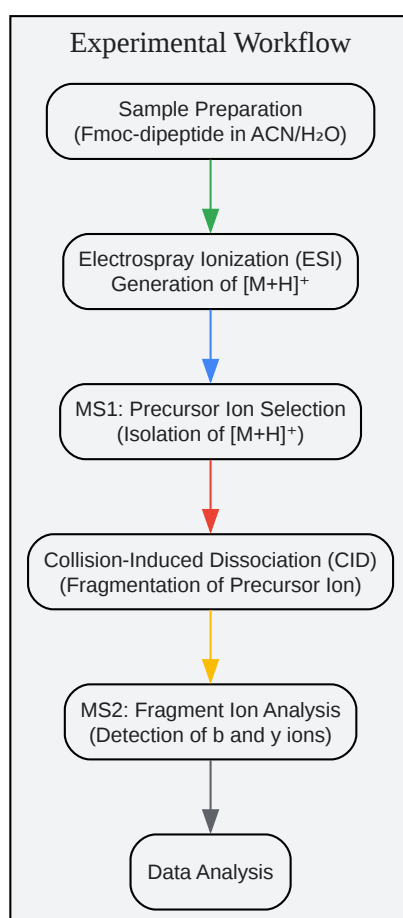
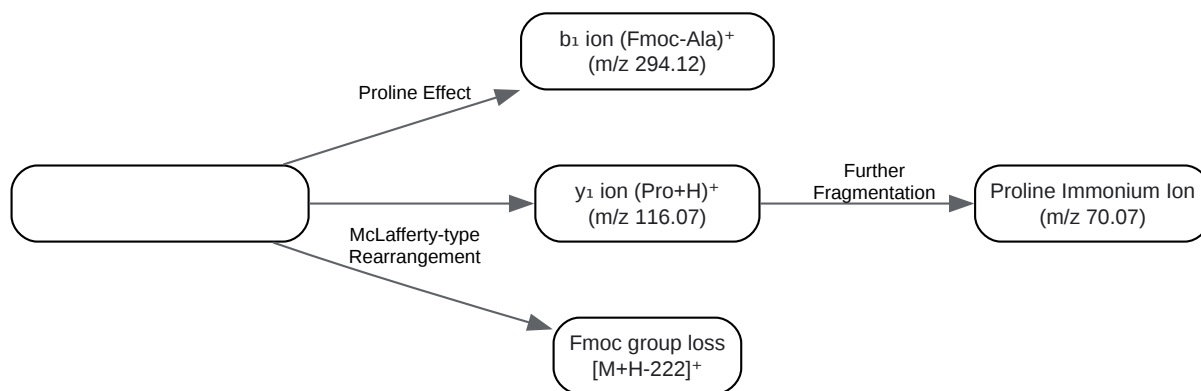
2. Mass Spectrometry Analysis:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap
- MS1 Scan Range: m/z 100-1000

- Precursor Ion Selection: The $[M+H]^+$ ions (m/z 409.2 for **Fmoc-Ala-Pro-OH** and m/z 383.2 for Fmoc-Ala-Ala-OH) are isolated for fragmentation.
- Fragmentation Method: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy is optimized to achieve sufficient fragmentation.
- MS2 Scan Range: m/z 50-500

Mandatory Visualization

The following diagrams illustrate the key fragmentation pathways and the experimental workflow.



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